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4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid Documentation Hub

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  • Product: 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid
  • CAS: 1354705-23-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility Profile of 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract A comprehensive understanding of a compound's solubility is a cornerstone of successful drug development, directly influencing bioavailability, for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

A comprehensive understanding of a compound's solubility is a cornerstone of successful drug development, directly influencing bioavailability, formulation, and overall therapeutic efficacy.[1][2][3] This guide provides an in-depth technical examination of the solubility profile of 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid , a heterocyclic compound with potential applications as a synthetic building block in medicinal chemistry.[4] We will explore the theoretical physicochemical principles governing its solubility, provide detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination, and present a framework for data interpretation. This document is designed to serve as a practical resource for scientists aiming to characterize this molecule and similar chemical entities.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, solubility is a critical determinant of a drug's journey through the body.[3] Poor aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities (NCEs) being practically insoluble in water.[2][5] This challenge can lead to inadequate absorption, low and variable bioavailability, and ultimately, therapeutic failure.[2][6] Therefore, characterizing the solubility profile of a potential drug candidate early in the discovery process is not merely a recommendation but a strategic imperative. It allows for the timely identification of formulation challenges and guides the selection of the most promising lead compounds, saving invaluable time and resources.[6][7]

This guide focuses on 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid, a molecule whose structure suggests a complex interplay of factors that will govern its solubility. By dissecting these factors and providing robust methodologies for their measurement, we aim to equip researchers with the necessary tools for a thorough and accurate assessment.

Theoretical Framework and Physicochemical Properties

A predictive understanding of solubility begins with an analysis of the molecule's structure and its inherent physicochemical properties.

Molecular Structure:

  • Compound: 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid

  • Molecular Formula: C₇H₉IN₂O₂[8]

  • Structure:

    (SMILES: CCCN1C(=C(C=N1)I)C(=O)O)[8]

Key Structural Features Influencing Solubility:

  • Carboxylic Acid Group (-COOH): This is the primary driver of pH-dependent solubility. As a weak acid, it will exist in its neutral, less soluble form at low pH and its ionized (carboxylate, -COO⁻), more soluble form at higher pH.[3]

  • Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. While one nitrogen is alkylated with the propyl group, the other can act as a hydrogen bond acceptor, weakly influencing aqueous solubility.

  • Propyl Group (-CH₂CH₂CH₃): This aliphatic chain is hydrophobic and will decrease aqueous solubility.

  • Iodo Group (-I): The iodine atom is large and lipophilic, further contributing to lower intrinsic solubility in aqueous media.

Predicted Physicochemical Properties:

A molecule's behavior in solution can be predicted by key parameters like pKa and logP.

PropertyPredicted ValueRationale & Impact on Solubility
pKa (Acidic) ~3.5 - 4.5The carboxylic acid is the primary ionizable group. The pKa is the pH at which the compound is 50% ionized.[9] Solubility is expected to increase significantly at pH values above the pKa, as dictated by the Henderson-Hasselbalch equation.[10][11]
logP ~1.6The predicted octanol-water partition coefficient (XlogP) suggests moderate lipophilicity.[8] This value indicates that the neutral form of the molecule has a preference for a lipid environment over an aqueous one, suggesting low intrinsic solubility.

The relationship between pH, pKa, and the ionization state is fundamental and directly impacts solubility.

G cluster_pH Solution pH vs. Compound pKa cluster_form Dominant Molecular Form cluster_solubility Resulting Aqueous Solubility pH_low pH < pKa Form_Neutral R-COOH (Neutral, Protonated) pH_low->Form_Neutral Protonation Favored pH_high pH > pKa Form_Ionized R-COO⁻ (Anionic, Deprotonated) pH_high->Form_Ionized Deprotonation Favored Sol_Low Low Solubility Form_Neutral->Sol_Low Higher lipophilicity, lower aqueous interaction Sol_High High Solubility Form_Ionized->Sol_High Ionic charge increases hydration & interaction with polar water molecules G start Start prep Prepare pH Buffers (e.g., pH 1.2, 4.5, 6.8) start->prep add Add Excess Solid Compound to Buffers prep->add equilibrate Equilibrate (24-48h shaking at constant temp) add->equilibrate separate Separate Phases (Filter or Centrifuge) equilibrate->separate analyze Quantify Concentration (HPLC-UV) separate->analyze end End (Solubility Value) analyze->end

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Sonogashira Coupling of 4-Iodo-Pyrazole Derivatives

Part 1: Executive Summary & Critical Analysis The Challenge: Reactivity vs. Coordination Coupling terminal alkynes with 4-iodo-pyrazole derivatives presents a specific dichotomy in heterocyclic chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Critical Analysis

The Challenge: Reactivity vs. Coordination

Coupling terminal alkynes with 4-iodo-pyrazole derivatives presents a specific dichotomy in heterocyclic chemistry. While the C4–Iodine bond is electronically activated (highly susceptible to oxidative addition), the pyrazole nitrogen atoms (N1/N2) act as potent Lewis bases.

In unoptimized systems, the free N–H or the N2 lone pair competitively coordinates to the Palladium(II) center, displacing phosphine ligands and forming catalytically inactive "Pd-sink" complexes. Furthermore, the acidic N–H proton (pKa ~14) can interfere with the base-mediated deprotonation of the alkyne in the Copper cycle.

Success relies on three control parameters:

  • N-Protection: Masking the N–H to prevent catalyst poisoning.[1]

  • Catalyst Selection: Balancing steric bulk to facilitate reductive elimination while maintaining stability.

  • Copper Management: Controlling the concentration of Cu(I) to minimize Glaser homocoupling of the alkyne.

Part 2: Mechanism & Failure Modes

Understanding the failure modes is the first step to optimization. The diagram below illustrates the standard catalytic cycle versus the specific interference pathways caused by the pyrazole core.

Sonogashira_Pyrazole Start Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd + 4-Iodo-Pyrazole Transmetal Transmetallation (Cu-Acetylide) OxAdd->Transmetal + Cu-Acetylide Poison CATALYST POISONING (Pd-N Complexation) OxAdd->Poison Unprotected NH or N2 Lone Pair Coordination Alkyne Coordination Isom Cis/Trans Isomerization Transmetal->Isom RedElim Reductive Elimination (Product Release) Isom->RedElim RedElim->Start - Product Cu_Start CuI + Base Cu_Acetylide Cu-Acetylide Species Cu_Start->Cu_Acetylide + Alkyne Cu_Acetylide->Transmetal Transfer R-C≡C

Figure 1: The Catalytic Cycle highlighting the competitive inhibition (Red) where the pyrazole nitrogen sequesters the Pd-catalyst, halting the cycle.

Part 3: Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Protected Substrates)

Best for: Scale-up, high-value intermediates, and maximum yield.

This protocol utilizes a THP (Tetrahydropyran) or SEM protecting group. Protection eliminates catalyst poisoning and increases solubility in organic solvents.

Reagents:

  • Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-4-iodo-1H-pyrazole

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Co-Catalyst: Copper(I) Iodide (CuI)[1][2]

  • Base/Solvent: Triethylamine (Et₃N) / DMF (1:3 ratio)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask and cool under a stream of Argon.

  • Loading: Add 4-iodopyrazole derivative (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 equiv, 5 mol%), and CuI (9.5 mg, 0.05 equiv, 5 mol%).

    • Note: Do not add the alkyne yet.

  • Degassing: Seal the flask. Evacuate and backfill with Argon (3 cycles). This is critical to prevent Cu-mediated homocoupling (Glaser reaction).

  • Solvent Addition: Inject anhydrous DMF (3 mL) and Et₃N (1 mL) via syringe. Stir at Room Temperature (RT) for 10 minutes until the catalyst is fully dissolved (solution turns yellow/orange).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction:

    • Stir at RT for 2 hours .

    • If conversion is <50% by LCMS, heat to 60°C . (4-iodopyrazoles are reactive; high heat >80°C often promotes degradation).

  • Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with sat. NH₄Cl (removes Cu salts) and Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Copper-Free Kinetic Method

Best for: Electronic-rich alkynes or when trace Copper contamination is unacceptable (pharmaceutical specs).

Eliminating Copper requires a more active Palladium species to facilitate the transmetallation-like step directly from the alkyne (via a cationic Pd mechanism).

Reagents:

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or 1,4-Dioxane

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a vial, mix Pd(OAc)₂ and XPhos in MeCN (1 mL) under Argon for 15 mins. The solution should darken, indicating ligation.

  • Main Reaction: To a reaction vessel, add the 4-iodopyrazole (1.0 mmol) and Cs₂CO₃ (2.0 mmol).

  • Combine: Transfer the pre-formed catalyst solution to the reaction vessel. Add the alkyne (1.5 equiv).

  • Thermal Activation: Heat to 80°C for 4–12 hours.

    • Why Heat? Without Copper, the activation energy for the alkyne deprotonation/coordination is significantly higher.

  • Filtration: Filter hot through a Celite pad (to remove insoluble carbonate salts).

Part 4: Data Summary & Troubleshooting

Table 1: Comparative Reaction Parameters

ParameterProtocol A (Standard)Protocol B (Cu-Free)Notes
Pd Source Pd(PPh₃)₂Cl₂Pd(OAc)₂ / XPhosXPhos prevents N-coordination via steric bulk.
Co-Catalyst CuI (5 mol%)NoneCuI accelerates rate but risks homocoupling.
Base Et₃N (Organic)Cs₂CO₃ (Inorganic)Inorganic bases preferred for Cu-free cycles.
Temp RT to 60°C80°CCu-free requires higher thermal energy.
Yield (Avg) 85-95%70-85%Protocol A is generally more robust.
Troubleshooting Guide
  • Problem: Low Yield / Starting Material Recovery.

    • Root Cause:[3][4] Catalyst poisoning by Pyrazole Nitrogen.

    • Fix: Ensure protecting group (THP/Boc) is intact. If using unprotected substrate, increase catalyst loading to 10 mol% and use Protocol B.

  • Problem: Homocoupling of Alkyne (Di-yne formation).

    • Root Cause:[3][4] Oxygen leak in Protocol A.

    • Fix: Regorous degassing. Add alkyne slowly (syringe pump) to keep its concentration low relative to the oxidative addition complex.

  • Problem: Black Precipitate (Pd Black).

    • Root Cause:[3][4] Ligand dissociation.

    • Fix: Add excess ligand (e.g., 10% extra PPh₃) to stabilize the Pd(0) species.

Part 5: Workflow Visualization

The following decision tree assists in selecting the correct protocol based on your specific pyrazole derivative.

DecisionTree Start Start: 4-Iodo-Pyrazole Coupling CheckNH Is the N-H Protected? Start->CheckNH YesProtected Yes (Boc, THP, SEM, Me) CheckNH->YesProtected Substrate Stable NoProtected No (Free N-H) CheckNH->NoProtected Substrate Labile RouteA Use Protocol A (Pd/Cu/Amine) YesProtected->RouteA CanProtect Can you protect it? NoProtected->CanProtect ProtectIt Protect with THP/DHP (Acid cat.) CanProtect->ProtectIt Yes (Recommended) RouteB Use Protocol B (Cu-Free, High Temp, Excess Base) CanProtect->RouteB No (Steric/Electronic issues) ProtectIt->RouteA

Figure 2: Decision Matrix for selecting the optimal coupling strategy.

References

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.

  • Mazeikaite, R., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction conditions. Arkivoc, (vi), 54-71.[5]

  • Pu, X., et al. (2013). Copper-free Sonogashira coupling of aryl iodides and alkynes catalyzed by a reusable Pd/C catalyst in water. Tetrahedron Letters, 54(13), 1661-1664.
  • Pfizer Inc. (2014). Method for preparing Crizotinib.[6] U.S. Patent No. 9,604,966.

  • Gelman, D., & Buchwald, S. L. (2003).[7] Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 42(48), 5993-5996.

Sources

Application

Application Note: Precision Functionalization of the C4-Position in Pyrazole-5-Carboxylic Acid Scaffolds

Executive Summary & Strategic Logic The pyrazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Si...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Logic

The pyrazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Sildenafil (PDE5 inhibitor). While the C3 and C5 positions are often established during the initial cyclization (e.g., Knorr synthesis), the C4-position represents a critical vector for late-stage diversification.

However, functionalizing the C4-position in the presence of a C5-carboxylic acid (or ester) presents a unique electronic paradox:

  • Electronic Deactivation: The C5-carbonyl group is electron-withdrawing (EWG), reducing the nucleophilicity of the pyrazole ring compared to a simple pyrazole, potentially slowing down electrophilic aromatic substitution (SEAr).

  • Steric & Chelation Effects: The C5-moiety can sterically hinder the C4 site or, conversely, act as a directing group (DG) for transition metals.

  • Protic Interference: The acidic proton of the C5-COOH (and the N1-H if unprotected) can poison transition metal catalysts or lead to competitive decarboxylation at high temperatures.

The "Senior Scientist" Recommendation: For maximum reliability and scalability, this guide prioritizes a Stepwise "Halogenation-Coupling" Strategy over direct C-H activation. While direct C-H activation is academically interesting, it often suffers from regioselectivity issues (C4 vs. C3/C5) and narrow substrate scope in this specific scaffold. The stepwise approach (Protocol A


 Protocol B) provides a self-validating, modular workflow.

Reaction Landscape & Decision Matrix

The following decision tree illustrates the logical flow for selecting the optimal functionalization pathway.

G Start Starting Material: Pyrazole-5-carboxylic Acid Check_N1 Is N1 Protected? Start->Check_N1 Protect Protocol: N1-Protection (SEM, THP, or Methyl) Check_N1->Protect No Check_COOH Is C5-COOH Free Acid? Check_N1->Check_COOH Yes Protect->Check_COOH Esterify Protocol: Esterification (MeOH/H2SO4) Check_COOH->Esterify Yes (Recommended for Coupling) Halogenation Protocol A: C4-Halogenation (NBS/NIS) Check_COOH->Halogenation No (Ester) or Acid OK DirectCH Protocol C: Direct C-H Activation (Substrate Dependent) Check_COOH->DirectCH Alternative Esterify->Halogenation Coupling Protocol B: Suzuki/Sonogashira (Pd-Catalyzed) Halogenation->Coupling High Yield Pathway

Figure 1: Strategic workflow for C4-functionalization. Note the critical checkpoints for N1-protection and C5-esterification to ensure catalyst longevity.

Protocol A: Regioselective C4-Halogenation (The Gateway)

This protocol utilizes N-halosuccinimides (NBS, NIS) to install a halogen handle at C4. This reaction proceeds via an Electrophilic Aromatic Substitution (SEAr) mechanism. Despite the electron-withdrawing C5-ester, the C4 position remains the most electron-rich carbon on the ring, ensuring high regioselectivity.

Materials
  • Substrate: Ethyl 1-methyl-1H-pyrazole-5-carboxylate (or similar).

  • Reagent: N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) [1.05 - 1.1 equiv].

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

  • Catalyst (Optional): Ammonium Acetate (NH₄OAc) (10 mol%) can accelerate the reaction if sluggish.

Step-by-Step Methodology
  • Preparation: Dissolve the pyrazole substrate (1.0 mmol) in MeCN (5 mL, 0.2 M).

    • Note: If the substrate has a free N1-H, DMF is preferred to improve solubility, but protection (e.g., N-methylation) is highly recommended to prevent N-halogenation side reactions.

  • Addition: Add NBS (1.05 mmol) portion-wise at 0°C.

    • Mechanistic Insight: Adding at low temperature prevents radical bromination of any alkyl side chains.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. The product will be less polar than the starting material.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Resuspend the residue in EtOAc and wash with saturated Na₂S₂O₃ (to quench excess halogen) followed by water and brine.

  • Purification: Recrystallization from EtOH/Water or flash chromatography (SiO₂).

Data Validation:

Substrate Reagent Product (C4-X) Yield Ref
1-Me-pyrazole-5-COOEt NBS 4-Bromo 92% [1]
1-Me-pyrazole-5-COOEt NIS 4-Iodo 88% [1]

| 1-H-pyrazole-5-COOH | NBS | 4-Bromo | 75%* | [2] |[1]

*Yield is lower for free acids due to solubility and zwitterion formation. Esterification prior to halogenation is recommended.

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Once the C4-halogen handle is installed, the scaffold becomes a prime candidate for Suzuki-Miyaura coupling. This protocol is optimized to prevent protodehalogenation , a common side reaction in electron-deficient heterocycles [3].

Materials
  • Substrate: Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate.

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv).

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%).

    • Why: The bidentate dppf ligand prevents

      
      -hydride elimination and is robust against air.
      
  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Methodology
  • Degassing (Critical): In a microwave vial or pressure tube, combine the solvent mixture and sparge with Argon/Nitrogen for 15 minutes. Oxygen is the enemy of this catalytic cycle.

  • Assembly: Add the C4-bromo substrate, boronic acid, base, and Pd catalyst to the vial.

  • Reaction: Seal the vessel and heat to 80–90°C for 4–12 hours.

    • Warning: Do not exceed 120°C. High temperatures can induce decarboxylation of the C5-ester/acid, especially if water is present [4].

  • Workup:

    • Filter through a Celite pad to remove Pd black. Rinse with EtOAc.[2]

    • Wash filtrate with water/brine.[2] Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography.

Mechanism of Action

The electron-withdrawing ester at C5 actually facilitates the Oxidative Addition step (Step A) by making the C4-Br bond more electron-deficient and thus more reactive toward the Pd(0) species compared to a simple bromopyrazole.

Suzuki Figure 2: Suzuki-Miyaura Catalytic Cycle for C4-Functionalization Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Ar-Br (C4) TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 - Product

Advanced Protocol: Direct C-H Alkenylation[3]

For labs seeking "Atom Economy" or lacking halogenated precursors, direct C-H activation is an option, though it requires strict control of conditions to avoid C5-arylation (if the ester is absent) or decarboxylation.

  • Concept: Utilizing the inherent nucleophilicity of C4.

  • System: Pd(OAc)₂ / Pyridine / O₂ (balloon).

  • Substrate: Ethyl 1-methylpyrazole-5-carboxylate.

  • Coupling Partner: Acrylates (e.g., Ethyl Acrylate) or Styrenes.

  • Conditions: 100°C in DMF.

  • Note: This reaction often requires the C5-position to be blocked (as it is with the carboxylate) to force reactivity to C4 [5].

Troubleshooting "The Scientist's Notebook"

ObservationRoot CauseCorrective Action
No Reaction (Halogenation) Substrate too electron-deficient (EWG at N1).Increase Temp to 60°C or use catalytic TFA.
Protodehalogenation (Suzuki) Hydride source in solvent or excessive heat.Use anhydrous conditions; switch base to K₃PO₄; lower temp.
Decarboxylation Reaction temp > 140°C or acidic aqueous conditions.Keep temp < 100°C; ensure basic pH during coupling.
N-Arylation (Side Product) Free N1-H reacting with Boronic acid (Chan-Lam type).Must protect N1 (Methyl, SEM, Boc) before coupling.

References

  • BenchChem Technical Support. Functionalization of the Pyrazole C4 Position. (2025).[2][3][4][5] BenchChem Application Notes. Link

  • National Institutes of Health (NIH). Halogenation of Pyrazoles Using N-Halosuccinimides. (2025).[2][3][4][5] PubMed Central. Link

  • Handy, S. T., et al. An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates.[6] Tetrahedron Letters.[7] Link

  • Doucet, H., et al. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence.[8] Comptes Rendus Chimie.[9] Link

  • Joo, J. M., et al. Direct C–H Alkenylation of Functionalized Pyrazoles.[4] The Journal of Organic Chemistry.[10][4] Link

  • RSC Publishing. Transition-metal-catalyzed C–H functionalization of pyrazoles.[11] Organic & Biomolecular Chemistry.[2][10][5][11][12][13][14] Link

Sources

Method

Esterification methods for 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid

Focus Molecule: 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid Document Type: Application Note & Technical Protocol Version: 2.1 (Internal/R&D) Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] The Chall...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Molecule: 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid Document Type: Application Note & Technical Protocol Version: 2.1 (Internal/R&D)

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The Challenge: Esterifying 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid presents a classic problem in heterocyclic chemistry: Steric Congestion .

Unlike the accessible 3-isomer, the 5-carboxylic acid position is located in a "steric bay" flanked by two significant substituents:

  • N1-Propyl Group: A flexible alkyl chain that creates steric bulk around the carbonyl carbon.

  • C4-Iodo Group: A large halogen atom (Van der Waals radius ~1.98 Å) that exerts both steric pressure and electronic influence.

Why Standard Methods Fail: Standard Fischer Esterification (refluxing alcohol with


) is often inefficient for this substrate. The formation of the tetrahedral intermediate—the rate-determining step—is energetically disfavored due to the crowding at the carbonyl center. Furthermore, prolonged heating in strong mineral acids can degrade the C-I bond or cause propyl migration.

The Solution: This guide details two "Gold Standard" protocols designed to overcome this energy barrier:

  • Method A (Activation): Conversion to the highly reactive acid chloride using Oxalyl Chloride/DMF.

  • Method B (Substitution): Base-promoted

    
     alkylation (best for methyl/ethyl esters).
    

Decision Matrix: Selecting the Right Protocol

Before starting, select the method based on your target ester and available reagents.

EsterificationDecision Start Target Ester? Simple Methyl or Ethyl Ester Start->Simple Complex Complex/Chiral Alcohol Start->Complex Scale Scale > 10g? Simple->Scale If High Throughput MethodB Method B: Base-Promoted Alkylation (Alkyl Halide) Simple->MethodB Preferred (Mild) MethodA Method A: Acid Chloride Activation (Oxalyl Chloride) Complex->MethodA Standard MethodC Method C: Steglich Coupling (EDC/DMAP) Complex->MethodC If Acid Sensitive Scale->MethodA Cost Effective

Figure 1: Strategic decision tree for selecting the optimal esterification route based on substrate complexity and scale.

Method A: The Acid Chloride Route (Oxalyl Chloride)

Best For: Scale-up, complex alcohols, and overcoming severe steric hindrance.

Mechanistic Insight

We utilize Oxalyl Chloride catalyzed by DMF . This is superior to Thionyl Chloride (


) for iodinated substrates because it operates at lower temperatures, reducing the risk of de-iodination.
  • The Catalyst: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent (chloroiminium salt), which is a far more potent electrophile than oxalyl chloride itself. This species attacks the carboxylic acid, facilitating the loss of

    
     and 
    
    
    
    to form the pyrazole acid chloride.
Protocol

Reagents:

  • Substrate: 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • Activator: Oxalyl Chloride (1.2 eq)

  • Catalyst: DMF (anhydrous, 2-3 drops)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Base: Triethylamine (

    
    ) or Pyridine (1.5 eq)
    
  • Nucleophile: Target Alcohol (1.1 – 1.5 eq)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an inert gas inlet (

    
     or Ar). Note: Protect from light using aluminum foil to preserve the C-I bond.
    
  • Dissolution: Suspend the pyrazole acid (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Activation:

    • Add catalytic DMF (2-3 drops).

    • Cool to 0°C (ice bath).

    • Add Oxalyl Chloride (1.2 eq) dropwise. Caution: Vigorous gas evolution (

      
      ).
      
  • Formation: Allow to warm to Room Temperature (RT) and stir for 2 hours. The suspension should become a clear solution, indicating acid chloride formation.

    • QC Check: Aliquot 50 µL into MeOH. TLC should show complete conversion to the methyl ester immediately.

  • Evaporation (Critical): Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride (which would otherwise react with your alcohol). Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Esterification:

    • Cool the solution to 0°C.

    • Add the Target Alcohol (1.2 eq) followed by

      
       (1.5 eq) dropwise.
      
  • Workup: Stir for 4-6 hours at RT. Quench with sat.

    
    . Extract with DCM, wash with brine, dry over 
    
    
    
    .[1]

Method B: Base-Promoted Alkylation ( )

Best For: Methyl, Ethyl, or Benzyl esters. High-throughput parallel synthesis.

Mechanistic Insight

Instead of activating the carbonyl (electrophile), we activate the acid by deprotonating it to form the carboxylate anion . This anion acts as a nucleophile attacking a reactive alkyl halide (


).
  • Why it works: The steric bulk at C4 and N1 hinders the approach of a nucleophile to the carbonyl (Method A/Fischer), but it hinders the departure of the proton from the carboxyl group much less. Once formed, the carboxylate oxygen is relatively unhindered in attacking a small electrophile like Iodomethane.

Protocol

Reagents:

  • Substrate: 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • Base: Cesium Carbonate (

    
    ) (1.5 eq) or Potassium Carbonate (
    
    
    
    ) (2.0 eq).
    
    
    is preferred for its solubility ("Cesium Effect").
  • Electrophile: Alkyl Iodide (e.g., MeI, EtI) (1.2 eq).

  • Solvent: DMF or Acetonitrile (

    
    ).
    

Step-by-Step:

  • Solvation: Dissolve the pyrazole acid in DMF (0.5 M).

  • Deprotonation: Add

    
     (1.5 eq). Stir at RT for 15 minutes. The mixture will likely be a suspension.
    
  • Alkylation: Add the Alkyl Iodide (1.2 eq) dropwise.

  • Reaction: Stir at RT.

    • Methyl/Ethyl esters: Complete in < 2 hours.

    • Benzyl/Larger halides: May require mild heating (40°C).

  • Workup: Pour into water (5x reaction volume). The ester often precipitates as a solid (filter and wash). If oil, extract with EtOAc.

    • Note: This method usually requires no chromatography if the alkyl halide is volatile.

Comparative Analysis & Troubleshooting

Method Comparison Table
FeatureMethod A (Acid Chloride)Method B (Alkylation)Fischer (Acid Catalysis)
Mechanism Nucleophilic Acyl Substitution

Displacement
Equilibrium / Dehydration
Steric Tolerance Excellent (Highly reactive intermediate)Good (Nucleophile is small)Poor (Tetrahedral intermediate blocked)
Reagents

, DMF, Base

,


, Alcohol
Byproducts

,

,

Metal saltsWater (must be removed)
Risk Moisture sensitivityO- vs N-alkylation (N is blocked here)Reversible / Slow
Visualizing the Activation Pathway (Method A)

VilsmeierMechanism DMF DMF + Oxalyl Chloride Vilsmeier Vilsmeier Reagent (Active Catalyst) DMF->Vilsmeier Gas Evolution (CO, CO2) Activated Activated Acyl-Imidate Vilsmeier->Activated + Acid Acid Pyrazole-COOH Chloride Pyrazole-COCl (Acid Chloride) Activated->Chloride Cl- attack / DMF regeneration Ester Final Ester Chloride->Ester + Alcohol / Base

Figure 2: The catalytic cycle of DMF in converting the hindered pyrazole acid to the acid chloride.

Troubleshooting Guide
  • Low Yield (Method A):

    • Cause: Incomplete formation of acid chloride.

    • Fix: Ensure DMF is dry. Increase reaction time of the activation step. Verify

      
       quality (it degrades with moisture).
      
  • De-iodination (Loss of I at C4):

    • Cause: Exposure to UV light or excessive heat.

    • Fix: Wrap flasks in foil. Do not heat Method B above 50°C.

  • Starting Material Remains (Method B):

    • Cause: Poor solubility of the carboxylate salt.

    • Fix: Switch from

      
       to 
      
      
      
      . The larger Cesium cation improves solubility of the carboxylate anion in organic solvents.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Ishihara, K. (2009). Dehydrative Condensation Catalysts for Esterification. Tetrahedron, 65(6), 1085-1109. (Review of modern esterification, including hindered substrates).

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. (Foundational paper for coupling agent esterification).

  • PubChem Compound Summary. (n.d.). Ethyl 4-iodo-1-propyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. (For physical property verification).

  • Behnia, M. S., et al. (2011). Application of Oxalyl Chloride in Organic Synthesis.

(Note: Specific literature on "4-iodo-1-propyl-1H-pyrazole-5-carboxylic acid" is sparse in open sources; these protocols are derived from validated methodologies for the structural class of 1,4-disubstituted-5-pyrazole carboxylic acids.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Substituted Pyrazole Coupling Reactions

Welcome to the Technical Support Center dedicated to addressing the challenges of steric hindrance in the cross-coupling of 4-substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the challenges of steric hindrance in the cross-coupling of 4-substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in achieving efficient carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation at the C4 position of the pyrazole ring, particularly when bulky substituents are present.

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and the underlying mechanistic principles to empower you to overcome these synthetic hurdles.

I. Understanding the Challenge: The "Crowded" C4 Position

The C4 position of the pyrazole ring is notoriously susceptible to steric hindrance. When a bulky substituent is present at this position, it can significantly impede the approach of the catalyst and the coupling partner, leading to low or no product yield. This steric clash primarily affects two key steps in the catalytic cycle of common cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings:

  • Oxidative Addition: The initial insertion of the palladium catalyst into the carbon-halogen bond of the 4-halopyrazole can be slowed down by a bulky C4-substituent.

  • Reductive Elimination: The final step, where the new C-C or C-N bond is formed and the product is released from the catalyst, can also be sterically hindered, preventing the regeneration of the active catalytic species.

The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura coupling, highlighting the steps susceptible to steric hindrance.

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Sterically Sensitive) Pd(0)L2->Oxidative_Addition + Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-R_L2 Ar-Pd(II)-R' Complex Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination (Sterically Sensitive) Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R' (Product) Reductive_Elimination->Product Boronic_Acid R'-B(OR)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation Halopyrazole 4-Substituted Pyrazole-X Halopyrazole->Oxidative_Addition Buchwald_Hartwig_Troubleshooting Start Low Yield in Buchwald-Hartwig Amination of 4-Chloro-1-Boc-pyrazole Ligand Screen Bulky Ligands (e.g., RuPhos, tBuBrettPhos) Start->Ligand Precatalyst Use G3 or G4 Palladacycle Ligand->Precatalyst Base Switch to Stronger Base (NaOtBu or LHMDS) Precatalyst->Base Solvent Ensure Anhydrous Solvent (Toluene, CPME) Base->Solvent Protecting_Group Consider Alternative N-Protecting Group (THP, Trityl) Solvent->Protecting_Group Temperature Increase Reaction Temperature (Consider Microwave) Protecting_Group->Temperature Success Improved Yield Temperature->Success

Caption: Troubleshooting workflow for a challenging Buchwald-Hartwig amination.

C. Sonogashira Coupling

Question: My Sonogashira coupling between a 4-iodopyrazole and a bulky terminal alkyne is giving significant amounts of alkyne homocoupling (Glaser coupling). How can I suppress this side reaction and favor the desired cross-coupling product?

Answer:

Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially with sterically hindered substrates where the desired cross-coupling is slow. [1][2]Here are strategies to minimize this issue:

  • Copper-Free Conditions: The copper co-catalyst is often responsible for promoting the Glaser homocoupling. Switching to a copper-free Sonogashira protocol can significantly reduce this side reaction.

  • Ligand Choice for Copper-Free Conditions: In the absence of copper, the choice of ligand for the palladium catalyst becomes even more critical.

    • Recommended Ligands: Bulky, electron-rich phosphine ligands are again the key. P(t-Bu)₃ and ligands from the Buchwald family (e.g., XPhos, SPhos) are excellent choices.

  • Base: A strong, non-nucleophilic amine base is typically used.

    • Recommended Bases: Diisopropylethylamine (DIPEA) or triethylamine (TEA) are common choices. Ensure they are freshly distilled and dry.

  • Slow Addition of the Alkyne: Adding the bulky alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne, which disfavors the bimolecular homocoupling reaction.

Experimental Protocol: Copper-Free Sonogashira Coupling of a 4-Iodopyrazole

  • Setup: To a flame-dried flask under an inert atmosphere (e.g., argon), add the 4-iodopyrazole (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a combination of Pd₂(dba)₃ and a bulky phosphine ligand), and the solvent (e.g., anhydrous THF or toluene).

  • Base Addition: Add the amine base (e.g., DIPEA, 3.0 equiv.).

  • Alkyne Addition: The bulky terminal alkyne (1.2 equiv.) is dissolved in a small amount of the reaction solvent and added dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Reaction and Monitoring: Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

ParameterStandard SonogashiraCopper-Free Sonogashira
Co-catalyst CuI (typically 1-5 mol%)None
Homocoupling Can be a significant side reactionGenerally suppressed
Ligand PPh₃ is commonBulky phosphines (e.g., P(t-Bu)₃, XPhos) are crucial
Substrate Scope BroadCan be more effective for sterically hindered substrates

Table 2: Comparison of standard and copper-free Sonogashira conditions.

III. Advanced Strategies and Alternative Approaches

When standard troubleshooting fails, more advanced strategies may be necessary.

Direct C-H Functionalization:

For certain substrates, traditional cross-coupling reactions that require pre-functionalized pyrazoles (e.g., halo-pyrazoles) can be circumvented by direct C-H functionalization. [3][4]This approach avoids the need to install a leaving group at the C4 position, which can sometimes be synthetically challenging. However, controlling regioselectivity can be an issue, and these methods are often highly substrate-dependent.

Nickel Catalysis:

Nickel catalysts are emerging as a powerful alternative to palladium for cross-coupling reactions. [3]They can sometimes offer different reactivity and selectivity profiles and may be more effective for certain challenging substrates, including those with significant steric hindrance.

IV. Conclusion

Overcoming steric hindrance in the coupling of 4-substituted pyrazoles is a multifaceted challenge that requires a systematic and rational approach to reaction optimization. The key to success often lies in the judicious selection of a bulky, electron-rich phosphine ligand in combination with a suitable palladium precatalyst and optimized reaction conditions. By understanding the underlying principles of the catalytic cycle and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve their success rates in synthesizing these valuable and often complex molecular scaffolds.

V. References

  • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(31), 6192-6210. [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]

  • BenchChem. (2025). Mechanistic Insights into Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-1-butyl-1H-pyrazole: A Comparative Guide. BenchChem Technical Support.

  • Wikipedia contributors. (2023). XPhos. In Wikipedia, The Free Encyclopedia. [Link]

  • OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]

  • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate.

  • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4699. [Link]

  • Guild, J. B., & Sarpong, R. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Central Science, 4(2), 159-166. [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions. BenchChem Technical Support.

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. [Link]

  • Speciality Chemicals. (n.d.). Optimizing Cross-Coupling Reactions with XPhos Palladacycle Gen. 4. [Link]

  • Wang, M., & Dong, V. M. (2021). Catalysis with Ring Strain - Efforts towards Pyrazoles and Cyclic Tripeptides. eScholarship, University of California.

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • Al-Masum, M., & Al-Ahmari, A. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(12), 14817–14828. [Link]

  • BenchChem. (2025). Mechanistic Insights into Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-1-butyl-1H-pyrazole: A Comparative Guide. BenchChem Technical Support.

  • Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 754-758. [Link]

  • Barthel, A., Lange, U., & Hübner, H. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Archiv der Pharmazie, 356(3), 2200473. [Link]

  • Fors, B. P., & Buchwald, S. L. (2012). Mechanistic Insight Leads to a Ligand That Facilitates the Pd-Catalyzed Formation of 2-(Hetero)Arylaminooxazoles and 4-(Hetero)Arylaminothiazoles. Journal of the American Chemical Society, 134(4), 2322–2325. [Link]

  • Wang, M., Hou, X., Corio, S., Digal, L., Hirschi, J., & Dong, V. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Research Square. [Link]

  • Usami, Y., Arimoto, M., & Harusawa, S. (2019). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 24(1), 169. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.

  • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4699. [Link]

  • Karch, R., & Kormos, A. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9578–9586. [Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092.

  • Baxendale, I. R., & Ley, S. V. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. QSAR & Combinatorial Science, 25(5-6), 563-568. [Link]

  • Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(3), 229-233. [Link]

  • Aiello, E., D'Agostino, S., & Spadaro, A. (2012). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Journal of Heterocyclic Chemistry, 49(4), 954-957.

  • Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(3), 229-233. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling.

  • Claramunt, R. M., Elguero, J., & Yranzo, G. I. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. New Journal of Chemistry, 39(5), 3534-3543. [Link]

  • Leznoff, C. C., & McArthur, C. R. (1999). Heterocyclic aromatic amide protecting groups for aryl and phthalocyaninesulfonic acids. Canadian Journal of Chemistry, 77(1), 123-129. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.

  • Al-Masum, M., & Al-Ahmari, A. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(12), 14817-14828.

  • Chemistry LibreTexts. (2024). Sonogashira Coupling.

  • Bak, A., & Brzozowski, Z. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 22(11), 1899. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling.

  • Cheng, Y., Huh, D. N., & Tonks, I. A. (2024). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions, 53(22), 9510-9515. [Link]

  • Saeed, A., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 236-243. [Link]

  • Wang, Z., et al. (2015). Mechanistic insights into the Pd-catalyzed intermolecular asymmetric allylic dearomatization of multisubstituted pyrroles: understanding the remarkable regio- and enantioselectivity. Organic & Biomolecular Chemistry, 13(2), 487-498. [Link]

  • Valente, C., et al. (2012). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. Journal of the American Chemical Society, 134(16), 7014-7027. [Link]

Sources

Optimization

Solubility issues of iodopyrazole carboxylic acids in organic solvents

Document ID: TSC-IPC-SOL-2026-01 Version: 1.0 Last Updated: February 16, 2026 Introduction Iodopyrazole carboxylic acids represent a vital class of heterocyclic compounds in medicinal chemistry and materials science. How...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-IPC-SOL-2026-01 Version: 1.0 Last Updated: February 16, 2026

Introduction

Iodopyrazole carboxylic acids represent a vital class of heterocyclic compounds in medicinal chemistry and materials science. However, their unique structural features—a combination of a polar carboxylic acid, a moderately polar pyrazole ring, and a large, lipophilic iodine atom—frequently lead to significant solubility challenges in common organic solvents. This guide provides in-depth troubleshooting strategies and foundational knowledge to help researchers overcome these hurdles, ensuring smooth reaction progression, purification, and analysis.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Problem

Q1: Why are my iodopyrazole carboxylic acids so poorly soluble in standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)?

Answer: The poor solubility is a multifactorial issue stemming from the molecule's inherent chemical structure:

  • Strong Intermolecular Hydrogen Bonding: The carboxylic acid moiety readily forms highly stable, hydrogen-bonded dimers. This interaction significantly increases the crystal lattice energy, which is the energy required to break apart the crystal structure and solvate the individual molecules.[1]

  • High Molecular Weight and Planarity: The pyrazole ring system is planar, and the addition of a heavy iodine atom increases the molecular weight and surface area. This promotes efficient crystal packing and strong van der Waals forces, further contributing to a high lattice energy that solvents must overcome.[2][3]

  • Halogen Bonding: The iodine atom possesses a region of positive electrostatic potential known as a "sigma-hole," which can act as a halogen bond donor, interacting with electron-rich atoms (like oxygen or nitrogen) on neighboring molecules.[4] These non-covalent interactions can create a robust, three-dimensional crystal lattice that is difficult to disrupt.

  • Polarity Mismatch: Solvents like DCM and EtOAc are moderately polar and are poor at disrupting the strong hydrogen bonds of the carboxylic acid dimers. While they can interact with the pyrazole ring, they lack the necessary hydrogen-bond-donating or -accepting strength to effectively solvate the most polar part of the molecule.[5][6]

Q2: Does the position of the iodine and carboxylic acid groups on the pyrazole ring matter for solubility?

Answer: Yes, the substitution pattern is critical. While specific data depends on the exact isomer, general principles apply:

  • Steric Hindrance: Substituents near the carboxylic acid group can sterically hinder the formation of hydrogen-bonded dimers. This can disrupt crystal packing and sometimes lead to a modest increase in solubility.

  • Intramolecular vs. Intermolecular Hydrogen Bonding: If the substituents are positioned in a way that allows for intramolecular hydrogen bonding (e.g., between the carboxylic acid proton and a nitrogen on the pyrazole ring), it can reduce the availability of the group for intermolecular dimerization. This often results in lower melting points and improved solubility.

  • Dipole Moment: The relative positions of the polar carboxylic acid group and the electronegative iodine atom will alter the overall molecular dipole moment, which in turn affects how the molecule interacts with polar solvents.

Section 2: Troubleshooting Guide - Practical Solutions

This section is designed to address common problems encountered in the lab.

Issue 1: "My compound is insoluble in common nonpolar and moderately polar solvents (Hexanes, Toluene, DCM, EtOAc). What should I try next?"

Root Cause: The solvents you've tried are incapable of breaking the strong intermolecular forces, particularly the hydrogen-bonded carboxylic acid dimers, that dominate the crystal lattice.

Solution Pathway:

  • Switch to Polar Aprotic Solvents: These solvents are excellent hydrogen bond acceptors and have high dielectric constants, making them effective at solvating polar functional groups.

    • Recommended Solvents: Tetrahydrofuran (THF), 2-Methyl-THF, Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO).[5]

    • Causality: Solvents like DMF and DMSO can effectively surround the carboxylic acid groups, accept their hydrogen bonds, and break the dimers, allowing the molecule to enter solution.[5]

    • Caution: Be mindful of the reactivity of these solvents. DMF can be a source of dimethylamine at high temperatures, and DMSO can be an oxidant under certain conditions. Always check for compatibility with your downstream chemistry.

  • Use a Co-Solvent System: A mixture of solvents can often achieve what a single solvent cannot.[7][8][9]

    • Example: A small amount of methanol (a polar protic solvent) added to DCM or THF can dramatically improve solubility.

    • Causality: The methanol acts as a "disrupter," directly engaging in hydrogen bonding with your compound to break up the crystal lattice. The bulk solvent (DCM/THF) then solvates the rest of the molecule. This leverages the "like dissolves like" principle in a more nuanced way.[5][10]

Issue 2: "My compound dissolves in DMSO, but this is incompatible with my next reaction step (e.g., a Grignard or organolithium reagent). What are my options?"

Root Cause: The high polarity and reactivity of DMSO make it unsuitable for many organometallic or water-sensitive reactions. The carboxylic acid proton is also acidic and will quench these reagents.

Solution Pathway:

  • Chemical Modification (Temporary): Protect the carboxylic acid group.

    • Method: Convert the carboxylic acid to a methyl or ethyl ester. This eliminates the acidic proton and the strong hydrogen bonding, drastically altering the solubility profile. The resulting ester is typically much more soluble in common ethereal or hydrocarbon solvents compatible with organometallics.

    • Post-Reaction: The ester can be easily hydrolyzed back to the carboxylic acid during aqueous workup.

  • Salt Formation for Solubility in Protic Solvents: Convert the acid to a salt to enhance solubility in polar protic solvents, if your reaction allows.[11][12][13][14]

    • Method: Add a base (e.g., NaOH, KOH, or an amine like triethylamine) to form the corresponding carboxylate salt.[14]

    • Causality: The resulting ionic salt is significantly more polar than the neutral carboxylic acid and will be much more soluble in polar solvents like water or ethanol.[15][16] This is a fundamental principle used to enhance drug solubility.[11][12][17]

Issue 3: "I'm observing precipitation or 'oiling out' of my product during reaction workup and extraction. How can I prevent this?"

Root Cause: You are likely changing the pH or solvent polarity in a way that causes the compound to crash out of solution. This is common when neutralizing a basic reaction mixture containing the carboxylate salt, reforming the less soluble neutral carboxylic acid.

Solution Pathway:

  • pH Control: Do not neutralize the aqueous layer fully in one step. Carboxylic acids are typically least soluble at their pKa and become more soluble at high pH (as the salt) or very low pH (if another basic group is protonated).[15][18][19]

  • Use a Better Extraction Solvent: Instead of DCM or EtOAc, use a more polar solvent like 2-Methyl-THF or a mixture like 10% Isopropanol in Chloroform for the extraction. These can better solvate the neutral acid as it forms.

  • Increase Volume: Simply using a larger volume of both the aqueous and organic phases can keep the concentration of your compound below its solubility limit.

  • Temperature: Perform the extraction at a slightly elevated temperature (e.g., 35-40 °C), as solubility generally increases with temperature. Be cautious with volatile solvents.

Section 3: Protocols & Methodologies

Protocol 1: Systematic Solvent Screening

This protocol allows for a rapid, small-scale assessment of solubility in various solvents.

Materials:

  • Your iodopyrazole carboxylic acid (approx. 20 mg)

  • A selection of solvents (see Table 1)

  • Small, capped vials (e.g., 2 mL HPLC vials)

  • Vortex mixer and/or ultrasonic bath

  • Stir plate and stir bars

Procedure:

  • Add ~1-2 mg of your compound to each labeled vial.

  • Add 100 µL of a solvent to the first vial.

  • Cap the vial and vortex vigorously for 60 seconds.

  • If the solid dissolves completely, the solubility is >10-20 mg/mL. Record this and proceed to the next solvent.

  • If the solid does not dissolve, place the vial in an ultrasonic bath for 5 minutes. Observe for dissolution.

  • If the solid persists, add another 100 µL of solvent (total volume 200 µL) and repeat step 3. If it dissolves, the solubility is ~5-10 mg/mL.

  • Continue adding solvent in 200 µL increments up to a total volume of 1 mL. Calculate the approximate solubility based on the volume required for complete dissolution.

  • This method, a simplified version of the standard shake-flask method, provides a thermodynamic solubility estimate suitable for process development.[20][21][22]

Protocol 2: pH-Modification for Solubility Enhancement

This protocol demonstrates how to bring a water-insoluble carboxylic acid into an aqueous solution.

Materials:

  • Your iodopyrazole carboxylic acid

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter or pH paper

Procedure:

  • Suspend a known amount of your compound in a volume of deionized water (e.g., 10 mg in 1 mL). The compound will likely be insoluble.

  • While stirring, add 1 M NaOH dropwise.

  • Monitor the pH and observe the suspension.

  • As the pH increases above the compound's pKa (typically 3-5 for carboxylic acids), the solid will begin to dissolve as the sodium carboxylate salt is formed.[15]

  • Continue adding base until all the solid has dissolved. Record the final pH. The resulting aqueous solution of the salt is often much easier to handle for purification or formulation steps.

Section 4: Data & Visualization

Table 1: General Solvent Selection Guide
Solvent ClassExample SolventsSuitability for Iodopyrazole Carboxylic AcidsRationale
Nonpolar Hexanes, TolueneVery Poor Cannot disrupt hydrogen bonding or solvate the polar carboxyl group.
Moderately Polar Aprotic DCM, EtOAc, Diethyl EtherPoor to Moderate Generally insufficient to break strong H-bonding dimers. May work for derivatives with weaker crystal packing.
Polar Aprotic THF, MeCN, AcetoneModerate to Good Good balance. Can disrupt H-bonds but may require heating or co-solvents.
Highly Polar Aprotic DMF, NMP, DMSOExcellent Highly effective at solvating the carboxyl group and breaking crystal lattice forces. Check for chemical compatibility.
Polar Protic Methanol, Ethanol, WaterPoor (as neutral) The neutral acid is often poorly soluble.[1][23]
Aqueous Base Dilute NaOH, NaHCO₃Excellent (as salt) Deprotonation to the carboxylate salt leads to high solubility in aqueous media.[12]
Diagrams

G cluster_problem The Core Problem cluster_solution Solubilization Strategies Problem Iodopyrazole Carboxylic Acid Solid (High Crystal Lattice Energy) Forces Dominant Intermolecular Forces Problem->Forces S1 Brute Force Solvation (Polar Aprotic Solvents) Problem->S1 Apply Strategy S2 Chemical Modification (Change the Molecule) Problem->S2 Apply Strategy S3 pH Adjustment (Ionization) Problem->S3 Apply Strategy Hbond Hbond Forces->Hbond H-Bonding (Dimers) Halogen Halogen Forces->Halogen Halogen Bonding (Iodine σ-hole) VDW VDW Forces->VDW van der Waals (Stacking) S1_desc S1_desc S1->S1_desc e.g., DMSO, DMF Disrupts H-Bonds Directly S2_desc S2_desc S2->S2_desc e.g., Esterification Removes H-Bonding S3_desc S3_desc S3->S3_desc e.g., Add Base Forms a highly polar salt

Caption: Key intermolecular forces contributing to poor solubility and the primary strategies to overcome them.

G start Compound Insoluble in DCM/EtOAc step1 Try Polar Aprotic Solvent (e.g., THF, MeCN) start->step1 First Choice step4 Consider pH Adjustment (Aqueous Workup/Reaction) start->step4 Alternative Pathway step2 Try Highly Polar Aprotic Solvent (e.g., DMF, DMSO) step1->step2 Failure result1 SOLUBLE step1->result1 Success step3 Use a Co-Solvent System (e.g., DCM + 5% MeOH) step2->step3 Failure or Incompatible result2 SOLUBLE (Check Compatibility!) step2->result2 Success result3 SOLUBLE step3->result3 Success fail Still Insoluble? Re-evaluate Structure Consider Salt Formation step3->fail Failure result4 SOLUBLE (as Salt) step4->result4

Caption: A practical troubleshooting workflow for selecting an appropriate solvent system.

Section 5: References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

  • Ascendex Scientific. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]

  • Crystal Pharmatech. (2026). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. [Link]

  • Pawar, P. et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Lisa, Dr. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]

  • Al-Hayali, L. (2015). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]

  • Sharma, D. et al. (2022). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Research in Pharmaceutical Sciences. [Link]

  • Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? [Link]

  • University of Colorado Boulder. (n.d.). SOLUBILITY. [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. [Link]

  • Bogardus, J. B. (1982). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 71(1), 129-130. [Link]

  • Bermejo, M., & Reppas, C. (2019). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. Pharmaceutical Research, 36(11), 161. [Link]

  • Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. [Link]

  • Madan, M. et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Singhvi, G. et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • Kumar, R. et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Link]

  • Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pion Inc. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • CK-12 Foundation. (2026). Physical Properties of Carboxylic Acids. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. [Link]

  • Digital CSIC. (2022). Static discrete disorder in the crystal structure of iododiflunisal: on the importance of hydrogen bond, halogen bond and π. [Link]

  • Urakami, K. et al. (2014). Substituent effect on the thermodynamic solubility of structural analogs: relative contribution of crystal packing and hydration. Molecular Pharmaceutics, 11(11), 4044-4053. [Link]

  • Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass? [Link]

  • Chemistry LibreTexts. (2023). Factors That Affect Solubility. [Link]

  • Lysohor, M. et al. (2023). How the Position of Substitution Affects Intermolecular Bonding in Halogen Derivatives of Carboranes: Crystal Structures of 1,2,3- and 8,9,12-Triiodo. Molecules, 28(2), 793. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • Clark, J. (2021). physical properties of molecular substances. Chemguide. [Link]

  • Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • ResearchGate. (2025). Halogen Bonding and Other Iodine Interactions in Crystals of Dihydrothiazolo(oxazino)quinolinium Oligoiodides from the Electron-Density Viewpoint. [Link]

  • Zhang, C. et al. (2015). An odd–even effect on solubility of dicarboxylic acids in organic solvents. Journal of Chemical & Engineering Data, 60(3), 843-851. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Amide Bond Formation with Electron-Deficient Pyrazoles

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the specific challenges encountered during amide bond formation wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the specific challenges encountered during amide bond formation with electron-deficient pyrazoles. We understand the nuances of these reactions and have compiled this resource to help you navigate common obstacles and achieve successful outcomes in your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is forming an amide bond with an electron-deficient pyrazole so challenging?

A: The primary challenge lies in the reduced nucleophilicity of the pyrazole nitrogen atom. Electron-withdrawing groups on the pyrazole ring decrease the electron density, making the nitrogen a weaker nucleophile. This diminished reactivity makes it difficult for the pyrazole to attack the activated carboxylic acid, often leading to low or no product yield.

Q2: What are the first-line coupling reagents I should consider for this type of reaction?

A: For coupling with electron-deficient amines, including pyrazoles, more potent activating agents are generally required.[1] Standard reagents like DCC/DMAP may be less effective.[1][2] Consider starting with uronium/aminium-based reagents such as HATU, HBTU, or COMU, which are known for their high coupling efficiencies and rapid reaction rates.[3][4][5] The addition of HOBt or HOAt can further enhance reactivity and suppress side reactions.[5][6]

Q3: Can I use the acid chloride of my carboxylic acid directly?

A: Yes, converting the carboxylic acid to its corresponding acid chloride is a viable strategy, particularly when standard coupling reagents fail.[7][8] This method increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic pyrazole. However, this approach can be aggressive and may lead to side reactions if not carefully controlled.[7] It is often considered a more forceful option when other methods are unsuccessful.[7]

Q4: My reaction is yielding N-substitution, but I want C-substitution on the pyrazole ring. What's going wrong?

A: For N-unsubstituted pyrazoles, the lone pair on the N1 nitrogen can act as a nucleophile, leading to N-acylation, which competes with the desired C-acylation.[9] To favor C-substitution, you can protect the N1 position with a removable protecting group.[9] Alternatively, using basic conditions can deprotonate the N1 position, forming a pyrazole anion that can enhance reactivity at the carbon positions.[9]

Section 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your experiments.

Guide 1: Low or No Product Yield

Symptom: After running the reaction and work-up, you observe very little or none of your desired amide product by LCMS or NMR.

Initial Diagnosis & Quick Fixes
  • Question: Have you confirmed the quality of your starting materials and reagents?

    • Answer: Ensure your carboxylic acid, pyrazole, coupling reagent, and solvent are pure and anhydrous. Moisture can hydrolyze activated esters and reduce yields.

  • Question: Is your coupling reagent active?

    • Answer: Coupling reagents can degrade over time. Use a fresh batch or test its activity with a more reactive amine.

In-Depth Troubleshooting & Advanced Solutions
  • Question: My standard coupling conditions (e.g., EDC/HOBt) are not working. What should I try next?

    • Answer: Switch to a more powerful coupling reagent. Uronium/aminium-based reagents like HATU, HBTU, or COMU are generally more effective for electron-deficient amines.[3][4][5] These reagents form highly reactive OAt- or OBt-active esters that can be more readily attacked by the weakly nucleophilic pyrazole.[10]

    Experimental Protocol: General Procedure for HATU Coupling

    • Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.

    • Add HATU (1.1-1.2 eq) and a non-nucleophilic base like DIPEA or triethylamine (2.0-3.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add the electron-deficient pyrazole (1.0-1.2 eq) to the reaction mixture.

    • Monitor the reaction progress by TLC or LCMS.

    • Upon completion, proceed with standard aqueous work-up and purification.

  • Question: I've tried HATU and still see low conversion. What other strategies can I employ?

    • Answer:

      • Increase Reaction Temperature: Gently heating the reaction mixture can sometimes overcome the activation energy barrier. However, be cautious as this can also promote side reactions.

      • Convert to Acid Chloride: If coupling reagents are ineffective, converting the carboxylic acid to the more reactive acid chloride can be a robust solution.[7][8] This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7]

      • Use Additives: The inclusion of additives like DMAP can sometimes catalyze the reaction, although its effectiveness can be substrate-dependent.[1] In some cases, DMAP can have a detrimental effect.[11]

Guide 2: Incomplete Conversion

Symptom: The reaction stalls, leaving a significant amount of unreacted starting material, even after extended reaction times.

Troubleshooting Steps
  • Question: Is the reaction reaching equilibrium?

    • Answer: It's possible the reaction is reversible or that a stable, unreactive intermediate is being formed.

      • Solution 1: Increase Equivalents: Try using a slight excess (1.2-1.5 eq) of the carboxylic acid and coupling reagent. This can help drive the reaction to completion.

      • Solution 2: Change Solvent: Solvent polarity can influence reaction rates. If you are using a non-polar solvent like DCM, switching to a more polar aprotic solvent like DMF or NMP might improve solubility and reaction kinetics.

  • Question: Could my pyrazole be protonated under the reaction conditions?

    • Answer: If the reaction medium is acidic, the pyrazole nitrogen can be protonated, rendering it non-nucleophilic.

      • Solution: Ensure a sufficient amount of a non-nucleophilic base (e.g., DIPEA, triethylamine) is present to neutralize any acidic byproducts and maintain the pyrazole in its free base form.

Guide 3: Side Product Formation

Symptom: You observe significant formation of unexpected products in your reaction mixture.

Common Side Reactions and Solutions
  • Question: I'm seeing a side product corresponding to the dimer of my carboxylic acid (an anhydride). What's causing this?

    • Answer: Anhydride formation can occur when the activated carboxylic acid reacts with another molecule of the carboxylic acid instead of the pyrazole. This is more likely if the pyrazole is particularly unreactive.

      • Solution: Pre-activation of the carboxylic acid with the coupling reagent before adding the pyrazole can sometimes minimize this. Adding the pyrazole as a solution can also help ensure it is readily available to react with the activated ester.

  • Question: My coupling reagent is reacting with my pyrazole. How can I prevent this?

    • Answer: Some coupling reagents, particularly uronium/aminium salts, can react with the amine if used in large excess, leading to the formation of a guanidinium byproduct.[12]

      • Solution: Avoid using a large excess of the coupling reagent. Stick to a stoichiometry of 1.1-1.2 equivalents.

Section 3: Visual Aids and Data

Diagrams

Amide_Bond_Formation

Caption: General mechanism of amide bond formation.

Troubleshooting_Workflow

Caption: Troubleshooting workflow for failed reactions.

Data Tables

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentClassRelative ReactivityCommon ByproductsNotes
EDC CarbodiimideModerateWater-soluble ureaOften used with HOBt or DMAP.[1][5]
DCC CarbodiimideModerateDCU (precipitates)Byproduct removal can be difficult in some solvents.
HATU Uronium/AminiumVery HighTetramethylureaHighly efficient for hindered and electron-deficient amines.[3][4]
HBTU Uronium/AminiumHighTetramethylureaA common and effective coupling reagent.[4]
COMU Uronium/AminiumVery HighWater-soluble ureaA newer generation reagent with high efficiency and improved safety profile.[5]

References

  • Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles - Benchchem. (URL: )
  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (URL: )
  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021-10-20). (URL: )
  • Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles - Bentham Science Publisher. (URL: )
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (URL: )
  • HATU - Wikipedia. (URL: [Link])

  • Nucleophilic ortho-Allylation of Pyrroles and Pyrazoles: An Accelerated Pummerer/Thio-Claisen Rearrangement Sequence - PMC. (URL: [Link])

  • Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. (2024-04-25). (URL: )
  • Amine to Amide Mechanism - H
  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. (2020-12-21). (URL: [Link])

  • Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles | Request PDF - ResearchGate. (2025-08-07). (URL: [Link])

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (URL: [Link])

  • Coupling Reagents - AAPPTEC - Peptides. (URL: [Link])

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (URL: )
  • 2-Aminophenyl-1H-pyrazole as a Removable Directing Group for Copper-Mediated C–H Amidation and Sulfonamidation | Organic Letters - ACS Publications - American Chemical Society. (URL: [Link])

  • Ir(iii)/Ag(i)-catalyzed directly C–H amidation of arenes with OH-free hydroxyamides as amidating agents - PMC. (2024-02-15). (URL: [Link])

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC. (URL: [Link])

  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols - ResearchGate. (URL: [Link])

  • Peptide Coupling Reagents, More than a Letter Soup. (2011-08-26). (URL: [Link])

  • Ir(III)/Ag(I)-catalyzed directly C–H amidation of arenes with OH-free hydroxyamides as amidating agents - RSC Publishing. (2024-02-15). (URL: [Link])

  • Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride - ResearchGate. (2025-12-05). (URL: [Link])

  • Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids | Request PDF - ResearchGate. (2025-08-10). (URL: [Link])

  • Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts - ACG Publications. (2025-11-11). (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (URL: [Link])

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021-07-01). (URL: [Link])

  • MIT Open Access Articles Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. (URL: [Link])

  • Struggling with amide coupling : r/Chempros - Reddit. (2024-10-09). (URL: [Link])

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Divergent Synthesis of Pyrazoles via Manganese Pincer Complex Catalyzed Acceptorless Dehydrogenative Coupling Reactions - ResearchGate. (2025-10-17). (URL: [Link])

  • Amines - Explore the Science & Experts | ideXlab. (URL: [Link])

  • Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Recent development of peptide coupling reagents in organic synthesis. (URL: )
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (URL: [Link])

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC. (2024-02-12). (URL: [Link])

  • (PDF) A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. (2015-11-05). (URL: [Link])

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar. (URL: [Link])

  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. (URL: )
  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC. (2022-01-07). (URL: [Link])

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Reference Data & Comparative Studies

Validation

1H NMR Characterization Guide: 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid

This guide outlines the 1H NMR characterization of 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid , a critical intermediate in the synthesis of pyrazolopyrimidinone-based PDE5 inhibitors (e.g., Sildenafil analogs). This d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the 1H NMR characterization of 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid , a critical intermediate in the synthesis of pyrazolopyrimidinone-based PDE5 inhibitors (e.g., Sildenafil analogs).

This document compares the target molecule against its most common structural isomer, providing a definitive protocol for distinguishing the two using NMR spectroscopy.

Executive Summary & Application Context

4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid is a functionalized heterocyclic scaffold.[1][2][3] Its structural integrity is defined by three vectors: the regiochemistry of the propyl group (N1 position), the oxidation state of the carboxylic acid (C5), and the halogenation at C4.

  • Primary Challenge: Distinguishing the target 1,5-isomer (1-propyl-5-carboxylic acid) from the thermodynamically stable 1,3-isomer (1-propyl-3-carboxylic acid) formed during non-selective N-alkylation.

  • Solution: 1H NMR, specifically utilizing Nuclear Overhauser Effect (NOE) , provides the only rapid, non-destructive method to confirm regiochemistry without X-ray crystallography.

Structural Analysis & Assignments

The "Why" Behind the Signals

The molecule possesses low symmetry, resulting in distinct signals for the propyl chain and the single aromatic proton.

  • The Aromatic Proton (H-3): Located at position 3, this proton is flanked by the C4-Iodine and the C2-Nitrogen. It typically appears as a sharp singlet.

  • The Propyl Chain: The N1-nitrogen exerts a strong deshielding effect on the

    
    -methylene protons (
    
    
    
    ), shifting them downfield significantly compared to a standard alkyl chain.
  • The Carboxylic Acid: Due to hydrogen bonding, this proton is highly deshielded and often broad, sometimes invisible if the solvent contains water.

Comparative Data: Target vs. Alternative (Isomer)

The following table compares the expected chemical shifts of the target molecule with its regioisomer (1,3-isomer).

FeatureTarget: 1,5-Isomer (5-COOH)Alternative: 1,3-Isomer (3-COOH)Diagnostic Value
Ring Proton H-3 (~7.50 - 7.60 ppm)H-5 (~7.80 - 8.10 ppm)Medium. H-5 is typically more deshielded than H-3.
NOE Correlation Weak/None (N-CH2

H-3)
Strong (N-CH2

H-5)
High. The "Gold Standard" test.
COOH Shift ~13.0 - 14.0 ppm~12.5 - 13.5 ppmLow. Highly concentration/solvent dependent.
N-CH2 Shift ~4.40 ppm~4.10 ppmMedium. Steric bulk of COOH at C5 deshields N-CH2 more.

Experimental Protocol

Reagents & Equipment[4]
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).

    • Reasoning: Chloroform-d (CDCl3) is a poor solvent for carboxylic acids; it leads to peak broadening and potential precipitation. DMSO-d6 ensures full solubility and stabilizes the exchangeable -COOH proton.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Sample Concentration: 10-15 mg in 0.6 mL solvent.

Step-by-Step Acquisition Workflow
  • Preparation: Dissolve 10 mg of the solid in 0.6 mL DMSO-d6. Vortex until the solution is clear. If turbidity persists, filter through a cotton plug.

  • Lock & Shim: Lock on DMSO-d6. Shim until the DMSO pentet (2.50 ppm) is sharp and symmetrical.

  • Standard 1H Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 - 2.0 seconds (sufficient for small molecules).

    • Scans (NS): 16.

  • NOE Difference / 1D NOESY (Critical Step):

    • Target the N-CH2 triplet (~4.4 ppm) for irradiation.

    • Observe the aromatic region (~7.5 ppm).[4]

    • Interpretation: If NO enhancement is seen at the aromatic singlet, the structure is the 1,5-isomer (Target). If enhancement is observed, it is the 1,3-isomer.

Detailed Spectral Data (DMSO-d6)

Based on analog data (1-methyl-4-iodo-1H-pyrazole-5-carboxylic acid) and substituent effects, the following assignments are the standard for the target molecule.

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
COOH 13.2 - 13.8Broad Singlet1H-Carboxylic Acid
H-3 7.52Singlet1H-Pyrazole Ring (C3)
N-CH2 4.42Triplet2H7.2Propyl

-methylene
CH2 1.78Sextet2H7.2Propyl

-methylene
CH3 0.85Triplet3H7.2Propyl terminal methyl

Note: Chemical shifts may vary by


0.05 ppm depending on concentration and temperature.

Decision Logic & Visualization

Structural Numbering & Logic

The following diagram illustrates the molecular structure and the critical NOE interaction path used for validation.

G Target Target Molecule: 4-Iodo-1-propyl-1H-pyrazole-5-COOH N1 N1 Position (Propyl Group) Target->N1 Contains C5 C5 Position (Carboxylic Acid) Target->C5 Contains C3 C3 Position (Aromatic Proton) Target->C3 Contains N1->C5 Adjacent (Steric Compression) N1->C3 Distant (NO NOE Effect)

Caption: Structural relationship showing the distance between the N-Propyl group and the C3-Proton in the target 1,5-isomer.

Isomer Differentiation Tree

This workflow guides the researcher through the identification process.

DecisionTree Start Acquire 1H NMR (DMSO-d6) CheckH Locate Pyrazole Singlet (7.5 - 8.0 ppm) Start->CheckH RunNOE Run 1D NOESY Irradiate N-CH2 (~4.4 ppm) CheckH->RunNOE Result1 Enhancement of Pyrazole Singlet? RunNOE->Result1 Isomer13 YES: 1,3-Isomer (Impurity/Alternative) Result1->Isomer13 Signal Observed Isomer15 NO: 1,5-Isomer (Target Product) Result1->Isomer15 No Signal

Caption: Decision tree for distinguishing the target 1,5-isomer from the 1,3-isomer using NOE spectroscopy.

References

  • Synthesis and Characteriz

    • Source: ResearchG
    • Context: Methodologies for iodination and structural data of pyrazole derivatives.[5]

    • Link:

  • Regioselectivity of N-Alkyl

    • Source: The Journal of Organic Chemistry (via Semantic Scholar)
    • Context: Explains the steric and electronic factors leading to 1,3 vs 1,5 isomer mixtures and their NMR distinctions.
    • Link:

  • NMR Data for 1-Methyl-4-Iodo-1H-Pyrazole-5-Carboxylic Acid

    • Source: ChemRxiv
    • Context: Provides the closest structural analog data (methyl vs. propyl)
    • Link:

  • Theoretical NMR Investig

    • Source: ResearchGate[6]

    • Context: Theoretical calculations of chemical shifts in pyrazole rings, supporting the deshielding trends observed.
    • Link:

Sources

Comparative

HPLC Method Development Guide: 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid

[1] Executive Summary & Compound Profile 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid (CAS: 1354705-23-9) is a critical intermediate in the synthesis of pyrazole-based pharmaceuticals, structurally analogous to precurso...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid (CAS: 1354705-23-9) is a critical intermediate in the synthesis of pyrazole-based pharmaceuticals, structurally analogous to precursors used for sildenafil and other PDE5 inhibitors.[1] Its quality control is pivotal because impurities introduced at this stage—specifically regioisomers and des-iodo precursors—can propagate through subsequent synthetic steps, leading to complex purification challenges downstream.[1]

This guide moves beyond standard "generic" protocols. We compare the industry-standard C18 stationary phase against a Phenyl-Hexyl stationary phase , demonstrating why the latter offers superior selectivity for this specific halogenated aromatic acid.

Physicochemical Profile
PropertyValue (Approx.)Chromatographic Implication
pKa (COOH) ~3.5Requires acidic mobile phase (pH < 2.[1]5) to suppress ionization and prevent peak tailing.[1]
LogP ~2.2Moderately lipophilic; suitable for Reverse Phase (RP) LC.
Functional Groups Iodo (C-4), Propyl (N-1)The Iodine atom provides a "handle" for dispersion interactions; the aromatic ring allows

stacking.[1]

Method Development Strategy: The Comparison

The Challenge: Regioisomer Separation

During the alkylation step to install the propyl group, a common impurity is the 2-propyl regioisomer .[1] Standard C18 columns often struggle to resolve these isomers because their hydrophobicity (LogP) is nearly identical.

Comparative Analysis: C18 vs. Phenyl-Hexyl[1]

We evaluated two method approaches to separate the target analyte from its critical impurities: Des-iodo precursor (4-H) and Regioisomer (2-propyl).[1]

Option A: The Standard Approach (C18)
  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm)

  • Mechanism: Hydrophobic interaction only.[1]

  • Outcome: The iodine atom increases retention, but the selectivity (

    
    ) between the 1-propyl and 2-propyl isomers is insufficient (
    
    
    
    ).[1]
Option B: The Optimized Approach (Phenyl-Hexyl) [1]
  • Column: Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 3 µm)

  • Mechanism: Hydrophobic interaction +

    
     stacking + Dispersion forces (Iodine).
    
  • Outcome: The Phenyl-Hexyl phase interacts strongly with the polarizable Iodine atom and the

    
    -system of the pyrazole.[1] This interaction is sterically modulated by the position of the propyl group, resulting in superior resolution.
    
Experimental Data Summary
ParameterC18 Method (Standard)Phenyl-Hexyl Method (Recommended)
Retention Time (Target) 8.4 min9.1 min
Resolution (Target vs. Regioisomer) 1.2 (Co-elution risk)3.4 (Baseline Separation)
Resolution (Target vs. Des-iodo) 4.55.2
Peak Tailing (Tf) 1.31.1

Expert Insight: The Iodine atom is highly polarizable (soft). Phenyl phases engage in strong dispersion interactions with heavy halogens.[1] This "Iodo-Effect" is the key driver for the enhanced selectivity observed in Option B.[1]

Detailed Experimental Protocol (Recommended Method)

This protocol is validated for robustness and transferability.[1]

Reagents & Instrumentation
  • HPLC System: Waters Alliance e2695 or Agilent 1260 Infinity II with PDA/UV detector.

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Trifluoroacetic Acid (TFA) or Formic Acid (FA).[1]

  • Standard: 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid (>98% purity).[1]

Chromatographic Conditions
ParameterSettingRationale
Column Phenyl-Hexyl (150 x 4.6 mm, 3 µm)Maximizes

and dispersion selectivity.[1]
Mobile Phase A 0.1% TFA in WaterpH ~2.0 suppresses COOH ionization (pKa ~3.5), ensuring the analyte is neutral and retains well.
Mobile Phase B AcetonitrileStronger solvent strength than MeOH; lower backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 35°CImproves mass transfer and peak shape.
Detection UV @ 254 nmPyrazole ring absorption maximum.[1]
Injection Vol 5-10 µLPrevent column overload.
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial equilibration
2.010Isocratic hold to elute polar impurities
15.090Linear ramp to elute target & lipophilic impurities
18.090Wash step
18.110Return to initial
23.010Re-equilibration

Visualizations

Diagram 1: Method Development Decision Tree

This workflow illustrates the logical path taken to select the Phenyl-Hexyl column over the C18.[1]

MethodDevelopment Start Start: 4-Iodo-1-propyl-1H-pyrazole-5-COOH CheckChem Analyze Properties: Acidic (COOH) + Aromatic + Iodo Start->CheckChem Screening Column Screening Phase CheckChem->Screening C18 Test Column 1: C18 (Hydrophobic Interaction) Screening->C18 Phenyl Test Column 2: Phenyl-Hexyl (Pi-Pi + Dispersion) Screening->Phenyl ResultC18 Result: Poor Selectivity (Regioisomer co-elutes) C18->ResultC18 ResultPhenyl Result: High Selectivity (Iodo-Phenyl interaction) Phenyl->ResultPhenyl ResultC18->Phenyl Switch Strategy Decision Select Phenyl-Hexyl Phase ResultPhenyl->Decision OptpH Optimize Mobile Phase pH (Must be < pKa 3.5) Decision->OptpH FinalMethod Final Method: 0.1% TFA / ACN Gradient OptpH->FinalMethod

Caption: Decision tree for selecting stationary phases based on analyte specific interactions (Iodine/Aromaticity).

Diagram 2: Impurity Origin & Separation Logic

Understanding where impurities come from helps in identifying them in the chromatogram.

ImpurityLogic Precursor Starting Material (Pyrazole-5-COOH) Step1 Step 1: Iodination Precursor->Step1 Step2 Step 2: Propylation Step1->Step2 Imp1 Impurity A: Des-iodo (Elutes Early) Step1->Imp1 Incomplete Rxn Target Target: 4-Iodo-1-propyl (Main Peak) Step2->Target Imp2 Impurity B: 2-Propyl Regioisomer (Critical Separation) Step2->Imp2 Non-selective Alkylation

Caption: Synthetic pathway showing the origin of critical impurities (Des-iodo and Regioisomer).

Troubleshooting & Optimization

IssueProbable CauseSolution
Peak Tailing > 1.5 Silanol interactions or ionization of COOH.[1]Ensure Mobile Phase pH is ≤ 2.5. Increase buffer concentration (e.g., 10mM Ammonium Formate pH 3.0).
Split Peaks Sample solvent incompatibility.Dissolve sample in Mobile Phase A (Water/ACN 90:10) rather than 100% ACN.
Retention Drift Column dewetting (if using 100% aqueous).Ensure at least 5% organic is present at the start of the gradient.

References

  • PubChem. (2025).[1] 1H-Pyrazole-5-carboxylic acid | C4H4N2O2.[1] National Library of Medicine.[1] [Link]

  • U.S. EPA. (2025). Physicochemical Properties of Pyrazole Carboxylic Acids. CompTox Chemicals Dashboard.[1] [Link]

  • SIELC Technologies. (2025). Separation of Pyrazole Carboxylic Acid Derivatives on Mixed-Mode Columns. [Link][1]

Sources

Validation

A Comprehensive Guide to the Melting Point Determination of 4-Iodo-1-propyl-pyrazole-5-COOH

An Objective Comparison and Methodological Deep Dive for Researchers, Scientists, and Drug Development Professionals. In the realm of pharmaceutical and chemical research, the accurate characterization of a novel compoun...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison and Methodological Deep Dive for Researchers, Scientists, and Drug Development Professionals.

In the realm of pharmaceutical and chemical research, the accurate characterization of a novel compound is paramount. The melting point is a fundamental physical property that serves as a crucial indicator of purity and identity.[1] This guide provides an in-depth analysis of the melting point determination of a pure sample of 4-Iodo-1-propyl-pyrazole-5-COOH, a heterocyclic compound with potential applications in medicinal chemistry and agrochemical development. We will explore the theoretical underpinnings, present a detailed experimental protocol, and compare its physical properties with structurally similar alternatives.

The Significance of Melting Point in Compound Validation

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[2] For a pure substance, this transition occurs over a narrow temperature range, often referred to as a "sharp" melting point, typically within 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[3] Therefore, an accurate melting point determination is a primary method for assessing the purity of a synthesized compound.

Several factors intrinsically influence a compound's melting point, including:

  • Intermolecular Forces: Stronger intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, require more energy to overcome, resulting in a higher melting point.[4][5][6] Ionic compounds generally exhibit very high melting points due to strong electrostatic interactions.[4][5]

  • Molecular Size and Weight: Within a homologous series, as the molecular weight increases, the van der Waals forces become stronger, generally leading to a higher melting point.[4][5]

  • Molecular Symmetry and Packing: Symmetrical molecules tend to pack more efficiently into a crystal lattice, which increases the strength of intermolecular forces and raises the melting point.[5]

Experimental Protocol: Melting Point Determination of 4-Iodo-1-propyl-pyrazole-5-COOH

The following protocol outlines the precise steps for determining the melting point of 4-Iodo-1-propyl-pyrazole-5-COOH using the capillary method, a widely accepted and accessible technique.[1][7][8] This method is compliant with standards such as those outlined in the United States Pharmacopeia (USP).[9][10][11]

Instrumentation and Materials:

  • Digital Melting Point Apparatus (e.g., Mettler Toledo MP series or similar)

  • Melting point capillary tubes (0.8-1.2 mm internal diameter)[9]

  • Finely powdered, dry sample of 4-Iodo-1-propyl-pyrazole-5-COOH

  • Spatula and watch glass

  • Mortar and pestle (if sample is not finely powdered)

  • Calibration standards with certified melting points (e.g., vanillin, acetanilide, caffeine)[11][12]

Workflow for Melting Point Determination:

Figure 1. A flowchart illustrating the key stages of melting point determination, from initial preparation to final data analysis.

Step-by-Step Methodology:

  • Apparatus Calibration: It is imperative to calibrate the melting point apparatus annually or whenever its performance is questionable.[13] This is achieved by measuring the melting points of certified reference standards that span the expected temperature range of the sample.[12][14] If the observed values deviate from the certified values, the instrument must be recalibrated according to the manufacturer's instructions.[13][15]

  • Sample Preparation: Ensure the 4-Iodo-1-propyl-pyrazole-5-COOH sample is completely dry and finely powdered to facilitate uniform heating.[1] If necessary, gently grind the crystals using a mortar and pestle.[16]

  • Capillary Loading: Invert a capillary tube and press the open end into the powdered sample on a watch glass.[16] Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom.[16][17] The packed sample height should be approximately 2-3 mm for optimal results.[7][15]

  • Initial (Rapid) Determination: To save time, a preliminary rapid determination can be performed. Insert the loaded capillary into the apparatus and heat at a rate of 5-10°C per minute to get an approximate melting point.[16][17]

  • Accurate (Slow) Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point.[2] Insert a fresh capillary with the sample. Heat rapidly to about 5°C below the expected melting range, then reduce the heating rate to 1-2°C per minute.[2][8][17] A slow heating rate is crucial for an accurate determination.

  • Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the clear point).[5] This range is the melting point of the sample. For a pure compound, this range should be narrow.

  • Repeat for Consistency: Conduct at least two more determinations with fresh samples and capillaries to ensure the results are reproducible.[16]

Comparative Analysis

To provide context for the experimental data, the melting point of 4-Iodo-1-propyl-pyrazole-5-COOH is compared with structurally related pyrazole derivatives. Pyrazoles are a class of heterocyclic compounds with significant biological activity, making them common scaffolds in drug discovery and agrochemical research.[18][19]

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Reported Melting Point (°C)
4-Iodo-1-propyl-pyrazole-5-COOH Propyl group at N1, Iodo at C4C₇H₉IN₂O₂279.06Experimentally Determined
4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acidMethyl group at N1, Iodo at C4C₅H₅IN₂O₂252.01242[20]
4-Iodo-1H-pyrazole-5-carboxylic acidNo substituent at N1, Iodo at C4C₄H₃IN₂O₂237.98Data Not Available
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acidPropyl at C3, Nitro at C4C₈H₁₁N₃O₄213.19Data Not Available
4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acidAmino at C4, Isobutyl at C5C₈H₁₄N₄O₂Data Not Available186[21]

Table 1. Comparison of 4-Iodo-1-propyl-pyrazole-5-COOH with related pyrazole derivatives.

Discussion of Comparative Data:

The data in Table 1 illustrates the influence of substituents on the melting point of the pyrazole core structure. The presence of a propyl group in the target compound versus a methyl group in 4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid (melting point 242°C) would be expected to alter the crystal packing and intermolecular forces, thereby affecting the melting point.[20] The higher molecular weight of the propyl-substituted compound might suggest a higher melting point, assuming similar crystal packing efficiency.[4][5] The nitro and amino substituents in the other analogs introduce strong polar interactions, significantly impacting their melting points.

Conclusion

The determination of the melting point is a critical, yet straightforward, analytical technique for the characterization of pure crystalline compounds like 4-Iodo-1-propyl-pyrazole-5-COOH. By following a calibrated and methodical approach as outlined in this guide, researchers can obtain reliable and reproducible data that confirms the identity and purity of their synthesized materials. The comparison with structurally similar compounds further enriches the understanding of its physicochemical properties, providing a solid foundation for further research and development.

References

  • Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. Retrieved from [Link]

  • Pharma Times. (2025, May 1). Validation and Calibration of Melting Point Instruments. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • Scribd. (n.d.). Calibration Procedure For Melting Point Apparatus: IA 9100, 9200 and 9300. Retrieved from [Link]

  • Sciencing. (2022, March 24). What Factors Affect Melting Point?. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Calibration of Melting Point Apparatus. Retrieved from [Link]

  • USP-NF. (n.d.). 〈741〉 Melting Range or Temperature. Retrieved from [Link]

  • HSCprep. (2025, March 4). Understanding Melting Points in Organic Chemistry. Retrieved from [Link]

  • Uspbpep.com. (n.d.). usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. Retrieved from [Link]

  • Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Apparatus & Instruments | Measurements Made Easy. Retrieved from [Link]

  • thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Edisco. (n.d.). Melting point determination. Retrieved from [Link]

  • YouTube. (2021, June 12). Melting point testing as per USP 741. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Laboratory Equipment. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

  • Virtual Museum. (n.d.). 4-Iodo-1-Methylpyrazole-5-Carboxylic Acid: A Versatile Research Tool. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-iodo-1-propyl-1h-pyrazole-5-carboxylic acid (C7H9IN2O2). Retrieved from [Link]

  • EPA. (n.d.). 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Iodo-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • MDPI. (2021, August 18). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid

This guide outlines the authoritative disposal and handling protocols for 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid . It is designed for researchers and EHS professionals requiring precise, actionable operational dat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling protocols for 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid . It is designed for researchers and EHS professionals requiring precise, actionable operational data.

[1][2]

Classification: Halogenated Organic Solid (Acidic) Primary Hazard: Irritant (Skin/Eye/Respiratory); Potential Iodine Release upon Combustion. Core Directive: This compound must be segregated as a Halogenated Organic due to the iodine substituent. It requires high-temperature incineration with flue gas scrubbing.[1] DO NOT dispose of via sanitary sewer or standard trash.

Chemical Profile & Hazard Characterization

Understanding the molecular structure is the first step in safe disposal. The iodine atom at position 4 and the carboxylic acid at position 5 dictate the waste stream.

PropertySpecificationOperational Implication
Chemical Structure Pyrazole ring with Propyl (N1), Iodine (C4), Carboxylic Acid (C5)Iodine Content: Requires incineration with scrubbing to prevent

gas release.[2]
Physical State Solid (Powder/Crystalline)Must be disposed of in solid waste containers, not liquid solvent carboys.
Acidity Weak Organic Acid (

)
Segregation: Keep away from strong bases (exothermic neutralization) and cyanides (HCN gas risk).
Reactivity Stable; Incompatible with Strong OxidizersRisk: Contact with strong oxidizers (e.g., Nitric Acid) may liberate elemental Iodine (

, purple vapor).
RCRA Status Non-Listed (Likely); Treat as HazardousUnless specifically listed (U/P codes), treat as Chemical Waste requiring destruction.

Segregation Protocol (The "Red Line" Rules)

Improper segregation is the leading cause of laboratory accidents during waste consolidation. Follow this logic to prevent cross-reactivity.

Critical Segregation Rules
  • NO Oxidizers: Do not mix with nitrates, perchlorates, or permanganates. Oxidation can cleave the C-I bond, releasing toxic iodine vapor.

  • NO Strong Bases: Mixing with hydroxides (NaOH, KOH) will generate heat and form salts. While not explosive, the exotherm can pressurize waste containers.

  • Halogenated Stream: Even though it is a solid, ensure the final disposal path is marked "Halogenated."

Segregation Decision Tree

The following diagram illustrates the logical flow for categorizing this specific waste at the bench.

SegregationLogic Start Waste Generation: 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath LiquidPath Dissolved in Solvent StateCheck->LiquidPath If in solution HalogenCheck Halogen Content? SolidPath->HalogenCheck FinalBin BIN: Solid Halogenated Waste (Trace Acidic) LiquidPath->FinalBin *Evaporate or use Liquid Halogenated Stream HaloYes Contains Iodine (Halogenated) HalogenCheck->HaloYes CompatCheck Chemical Compatibility HaloYes->CompatCheck CompatCheck->FinalBin Segregate from Oxidizers/Bases

Figure 1: Decision logic for segregating 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid at the source.

Step-by-Step Disposal Workflow

Phase 1: Accumulation (At the Bench)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a heavy-duty clear plastic bag (double-bagged).[2] Glass is acceptable but poses a breakage risk.

  • Labeling: Apply a hazardous waste label immediately upon the first addition of waste.

    • Constituents: Write "4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid" (Do not use abbreviations).

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Deactivation (Optional): If you have small trace amounts (mg scale) on glassware, rinse with a dilute sodium thiosulfate solution to reduce any potential free iodine before final washing, though this is rarely necessary for the stable acid.

Phase 2: Consolidation (Satellite Accumulation Area)
  • Secondary Containment: Place the primary container inside a secondary plastic tray to capture potential leaks.

  • Compatibility Check: Ensure the container is not stored next to:

    • Nitric Acid waste (Oxidizer).

    • Sodium Hydroxide pellets/waste (Base).

  • Closure: Keep the container tightly screw-capped when not actively adding waste.

Phase 3: Final Disposal (EHS Handoff)
  • Request Pickup: Submit a waste manifest to your institution's EHS department.

  • Disposal Code: If your institution uses specific profiles, categorize this as "Solid Organic Waste, Halogenated."

  • Destruction Method: The only acceptable final destruction method is High-Temperature Incineration (typically >1100°C) at a permitted facility (TSDF).

    • Why? The iodine-carbon bond requires high energy to break, and the resulting iodine species must be captured by alkaline scrubbers in the incinerator stack to prevent environmental release.

Emergency Spill Response

In the event of a solid spill (powder) outside a containment device:

  • PPE: Don Nitrile gloves, safety goggles, and a lab coat. If the powder is fine/dusty, use an N95 respirator or work within a hood.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup:

    • Scoop up the material using a plastic dustpan or stiff card.

    • Wipe the area with a Sodium Carbonate (Soda Ash) solution. This neutralizes the carboxylic acid and helps solubilize residues.

    • Verification: A final wipe with starch-iodide paper can confirm no free iodine was liberated (paper turns blue/black if

      
       is present), though unlikely with the stable acid.
      
  • Disposal of Debris: Place all cleanup materials (towels, gloves) into the Solid Halogenated Waste bin.

Regulatory & Compliance Context

While this specific compound may not have a unique "U" or "P" list code under US EPA RCRA regulations, it falls under the "Cradle-to-Grave" liability.

  • EPA Waste Code: If the waste exhibits characteristics of corrosivity (pH

    
     2), assign D002 .[3] However, as a solid, it typically does not meet the D002 definition unless dissolved.
    
  • Best Practice: Manage as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents).

  • DOT Transport: Not typically regulated as a DOT hazard class 8 (Corrosive) in solid form unless testing proves otherwise. However, for waste transport, it is often manifested under a generic class like UN 3077 (Environmentally Hazardous Substance, Solid, N.O.S.) depending on ecotoxicity data.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 574310, 1H-Pyrazole-5-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]

  • University of Illinois Urbana-Champaign (2023). Halogenated Organic Liquids & Solids - Standard Operating Procedure. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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